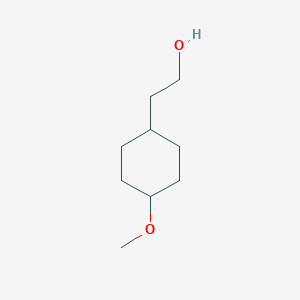

2-(4-Methoxycyclohexyl)ethan-1-OL

Description

Contextualization within Cyclohexyl Alcohol Chemistry

Cyclohexanol (B46403), the parent compound of the cyclohexyl alcohol family, is a significant industrial chemical. wikipedia.org It is a colorless, viscous liquid at room temperature with a camphor-like odor. wikipedia.org The chemistry of cyclohexanol is characterized by reactions typical of a secondary alcohol, such as oxidation to cyclohexanone (B45756) and esterification to form commercially important plasticizers. Its production is primarily achieved through the oxidation of cyclohexane (B81311) or the hydrogenation of phenol. wikipedia.org

Significance of Functionalized Cyclohexyl Derivatives in Chemical Research

Functionalized cyclohexane rings are important structural motifs in medicinal chemistry and materials science. The cyclohexane scaffold provides a three-dimensional framework that can be tailored with various functional groups to interact with biological targets or to impart specific physical properties to materials.

For instance, substituted cyclohexane derivatives have been investigated for their potential as antimicrobial and antifungal agents. smolecule.com The conformational flexibility of the cyclohexane ring, along with the spatial orientation of its substituents, plays a crucial role in its biological activity. Methoxy-substituted cyclohexanols, in particular, have been noted for their potential biological activities, including interactions with enzymes and cellular processes. smolecule.com Furthermore, cyclohexane derivatives are utilized in the synthesis of a variety of compounds, including those with affinity for opioid receptors. google.com

Overview of Research Areas Pertaining to 2-(4-Methoxycyclohexyl)ethan-1-OL

Direct research on this compound is scarce. However, based on its structure, several research areas can be extrapolated where this compound could be of interest:

Precursor for Novel Organic Compounds: It could serve as a building block for the synthesis of more complex molecules. For example, the primary alcohol could be converted to other functional groups, or the cyclohexane ring could undergo further substitution.

Medicinal Chemistry: Given the established biological activity of other functionalized cyclohexanes, this compound could be a candidate for screening in various biological assays.

Materials Science: The properties of polymers and liquid crystals can be modified by incorporating alicyclic structures like the one present in this compound.

Data Tables

Due to the lack of specific experimental data for this compound, the following tables provide information on closely related and parent compounds to offer a comparative context.

Table 1: Physicochemical Properties of Cyclohexanol

| Property | Value | Reference |

| Formula | C₆H₁₂O | wikipedia.org |

| Molar Mass | 100.158 g/mol | wikipedia.org |

| Appearance | Colorless, viscous liquid | wikipedia.org |

| Boiling Point | 161.84 °C | wikipedia.org |

| Melting Point | 25.93 °C | wikipedia.org |

| Density | 0.9624 g/mL | wikipedia.org |

Table 2: Related Methoxy-Substituted Cyclohexane and Phenyl Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 4-Methoxycyclohexanol | 18068-06-9 | C₇H₁₄O₂ | A direct precursor with a hydroxyl group on the ring. smolecule.com |

| 2-(4-Methoxyphenyl)ethanol | 702-23-8 | C₉H₁₂O₂ | An aromatic analogue with a phenyl ring instead of cyclohexane. |

| (4-Methoxyphenoxy)acetyl chloride | 42082-29-1 | C₉H₉ClO₃ | A reactive acyl chloride that could be used in synthesis. |

| 2-(4-Methoxyphenyl)acetyl chloride | 4693-91-8 | C₉H₉ClO₂ | Another potential synthetic precursor. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(4-methoxycyclohexyl)ethanol |

InChI |

InChI=1S/C9H18O2/c1-11-9-4-2-8(3-5-9)6-7-10/h8-10H,2-7H2,1H3 |

InChI Key |

PKHSNRPWGOUFCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(CC1)CCO |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxycyclohexyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, their multiplicity (number of neighboring protons), and their integration (the relative number of protons of each type).

Expected ¹H NMR Data (Hypothetical): A table of expected chemical shifts, multiplicities, and couplings would be presented here based on experimental data. The signals would correspond to the protons of the methoxy (B1213986) group, the ethanol (B145695) side chain (CH₂ and OH), and the cyclohexane (B81311) ring, including the methine proton at C4 and the protons at C1.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal indicates its functional group type (e.g., alcohol, ether, alkane).

Expected ¹³C NMR Data (Hypothetical): A data table listing the chemical shifts for each of the nine unique carbons in 2-(4-Methoxycyclohexyl)ethan-1-ol would be included. This would differentiate the carbons of the ethyl group, the methoxy group, and the six carbons of the cyclohexane ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to trace the proton networks within the cyclohexane ring and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the ethyl side chain to the cyclohexane ring and the methoxy group to its corresponding carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Data (Hypothetical): The IR spectrum of this compound would be expected to show characteristic absorption bands. A table would detail these key absorptions, including a broad O-H stretch for the alcohol, C-H stretches for the aliphatic ring and side chain, and a C-O stretch for the ether and alcohol groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

Expected EI-MS Data (Hypothetical): The analysis would focus on the molecular ion peak (M⁺) to confirm the molecular weight. A table would present the major fragment ions (m/z values) and their proposed structures. Key fragmentation pathways would include the loss of a water molecule from the alcohol, cleavage of the ethyl side chain, and fragmentation of the cyclohexane ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules such as this compound. This method allows for the ionization of the analyte directly from a solution, which typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation in the ion source. The resulting mass spectrum provides a precise determination of the molecular weight of the compound.

For this compound (C₉H₁₈O₂), the expected monoisotopic mass is 158.1307 g/mol . In a typical positive ion mode ESI-MS spectrum, the most prominent peak would correspond to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 159.1380. The formation of this ion is facilitated by the presence of the hydroxyl and methoxy groups, which can readily accept a proton.

To gain structural insights, tandem mass spectrometry (MS/MS) experiments are performed. In this technique, the precursor ion of interest (e.g., m/z 159.1380) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of information about the molecule's structure. The fragmentation pathways are predictable and are based on the stability of the resulting carbocations and neutral losses.

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules such as water (H₂O) and methanol (B129727) (CH₃OH). The loss of water from the protonated molecule is a common fragmentation pathway for alcohols, leading to the formation of a carbocation. Similarly, the methoxy group can be eliminated as methanol.

Detailed Research Findings:

In a hypothetical ESI-MS/MS analysis of this compound, the fragmentation of the [M+H]⁺ ion (m/z 159.1380) would be expected to produce several characteristic product ions. The primary fragmentation would likely be the loss of a water molecule, resulting in a fragment ion at m/z 141.1274. A subsequent or alternative fragmentation could be the loss of methanol, yielding a fragment at m/z 127.1325. Further fragmentation of these primary product ions can provide additional structural details.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 159.1380 | 141.1274 | H₂O | Protonated 4-vinylcyclohexyl methyl ether |

| 159.1380 | 127.1325 | CH₃OH | Protonated 4-ethylidenecyclohexanol |

| 141.1274 | 99.0804 | C₃H₆ | Fragment resulting from ring opening |

This table presents predicted data based on established fragmentation principles for similar compounds.

Advanced Spectroscopic Methods

For a comprehensive structural elucidation of this compound, advanced spectroscopic methods beyond standard one-dimensional NMR and conventional mass spectrometry are invaluable. These techniques provide detailed insights into the stereochemistry and connectivity of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy:

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and for determining the connectivity of the atoms within the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show the correlation between the protons of the ethan-1-ol side chain and the proton at the C1 position of the cyclohexane ring. It would also delineate the coupling network among the protons on the cyclohexane ring, helping to establish their relative positions.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the cyclohexane ring, the ethoxy side chain, and the methoxy group. For example, a correlation between the protons of the methoxy group and the C4 carbon of the cyclohexane ring would confirm the position of the methoxy substituent.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS):

FT-ICR MS offers ultra-high resolution and mass accuracy, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. This level of precision is crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions). For this compound, FT-ICR MS could confirm the elemental formula of the [M+H]⁺ ion as C₉H₁₉O₂⁺ with a very high degree of confidence.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| ¹H-¹H COSY | Proton-proton coupling networks | Establishes connectivity of protons on the cyclohexane ring and the side chain. |

| ¹H-¹³C HSQC | Direct carbon-proton correlations | Assigns carbon signals based on proton assignments. |

| ¹H-¹³C HMBC | Long-range carbon-proton correlations | Confirms connectivity of the methoxy group and the ethanol side chain to the cyclohexane ring. |

| FT-ICR MS | High-resolution mass measurement | Unambiguously determines the elemental composition of molecular and fragment ions. |

This table summarizes the application of advanced spectroscopic methods for the structural elucidation of the target compound.

Conformational Analysis of the Cyclohexyl Moiety in 2 4 Methoxycyclohexyl Ethan 1 Ol

Chair Conformations and Ring Flipping Dynamics

The cyclohexane (B81311) ring is not a planar hexagon as a simple two-dimensional drawing might suggest. To alleviate angle strain and torsional strain, it predominantly adopts a puckered, three-dimensional structure known as the chair conformation. openstax.orgmsu.edu This conformation is the most stable for cyclohexane, with all carbon-carbon bond angles close to the ideal tetrahedral angle of 109.5° and all hydrogen atoms in a staggered arrangement, minimizing torsional strain. openstax.orgmasterorganicchemistry.com At room temperature, cyclohexane exists as a dynamic equilibrium of two rapidly interconverting chair conformations. wikipedia.org This process of interconversion is termed "ring flipping" or "chair-flipping". wikipedia.orgwikipedia.org

During a ring flip, the carbon-hydrogen bonds that were in axial positions (pointing perpendicular to the approximate plane of the ring) become equatorial (pointing out from the perimeter of the ring), and vice versa. wikipedia.orglibretexts.org For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. libretexts.org However, when the ring is substituted, as in the case of 2-(4-methoxycyclohexyl)ethan-1-ol, the two chair conformations are no longer energetically equivalent. libretexts.orglibretexts.org One conformer will be more stable than the other, and the equilibrium will favor this lower-energy state. libretexts.org The rate of this interconversion is temperature-dependent; at room temperature, the flipping is so rapid that spectroscopic techniques like NMR often show an averaged signal. jove.comyoutube.com However, at lower temperatures, the rate of interconversion can be slowed sufficiently to observe the individual conformers. jove.com

The transition between the two chair forms involves passing through higher-energy intermediate conformations, such as the half-chair and the twist-boat. openstax.orglibretexts.org The half-chair conformation is a high-energy transition state on the pathway between the chair and twist-boat forms. libretexts.org The twist-boat conformation is more stable than the boat conformation but is still significantly higher in energy than the chair conformation due to steric and torsional strain. openstax.org

Steric and Electronic Effects on Conformational Preferences

The conformational equilibrium of substituted cyclohexanes is primarily governed by a combination of steric and electronic effects. Steric effects arise from the spatial interactions between atoms or groups of atoms, while electronic effects relate to the distribution of electron density within the molecule.

Steric Effects: In a substituted cyclohexane, a key steric interaction is the 1,3-diaxial interaction. This refers to the steric strain that occurs when a substituent in an axial position is in close proximity to the axial hydrogen atoms (or other substituents) on the same side of the ring, specifically at the third carbon atom away. libretexts.orgopenstax.org This interaction is a form of van der Waals strain and destabilizes the conformer with the axial substituent. masterorganicchemistry.com Consequently, substituents, particularly bulky ones, generally prefer to occupy the more spacious equatorial position to minimize these unfavorable interactions. msu.edulibretexts.org The preference for the equatorial position increases with the size of the substituent. openstax.org For instance, the steric bulk generally decreases in the order: tert-butyl > isopropyl > ethyl > methyl. libretexts.org

Axial-Equatorial Preferences of Methoxy (B1213986) and Ethan-1-ol Substituents

In this compound, the cyclohexane ring is disubstituted at the 1 and 4 positions. The conformational analysis, therefore, involves considering the axial and equatorial orientations of both the methoxy group and the ethan-1-ol group.

For monosubstituted cyclohexanes, the substituent almost always prefers the equatorial position to avoid 1,3-diaxial interactions. openstax.org The energetic preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers. oregonstate.edu Larger A-values indicate a stronger preference for the equatorial position. fiveable.me

For the methoxy group, while it is not as sterically demanding as a tert-butyl group, it still experiences steric strain in the axial position. cdnsciencepub.com Therefore, the conformer with the methoxy group in the equatorial position is generally favored. oregonstate.edu

Similarly, the ethan-1-ol substituent (–CH2CH2OH) will also have a preference for the equatorial position to minimize steric hindrance. libretexts.org The ethyl group, which is part of the ethan-1-ol substituent, has a greater preference for the equatorial position than a methyl group due to its larger size.

In a 1,4-disubstituted cyclohexane like this compound, there are two possible stereoisomers: cis and trans.

In the cis isomer, one substituent is axial and the other is equatorial in one chair conformation. Upon ring flipping, their positions are reversed. The more stable conformer will be the one where the larger or bulkier group occupies the equatorial position. libretexts.orgyoutube.com

In the trans isomer, both substituents can be either diaxial or diequatorial. The diequatorial conformation is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions that would be present in the diaxial conformer. libretexts.org

Therefore, for both the cis and trans isomers of this compound, the conformer that places the bulkier of the two substituents (or both, in the case of the trans isomer) in the equatorial position will be the most stable and thus the most populated at equilibrium.

Computational Modeling of Conformations and Energy Minima

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. Molecular mechanics and quantum chemical methods can be employed to calculate the energies of different conformations and identify the most stable structures (energy minima).

Molecular mechanics methods, such as MMX calculations, use classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. cdnsciencepub.com These methods are computationally efficient and can be used to explore a wide range of conformations to locate the lowest energy chair, boat, and twist-boat forms. By comparing the calculated energies of the various conformers, the relative stabilities and the equilibrium populations can be predicted.

Quantum chemical methods, such as ab initio calculations, provide a more rigorous and accurate description of the electronic structure and energy of a molecule. researchgate.net These methods can be used to refine the geometries and energies of the conformers identified by molecular mechanics and to investigate the subtle electronic effects that may influence conformational preferences. For instance, quantum chemical calculations can help to elucidate the nature of interactions such as intramolecular hydrogen bonding, which could potentially stabilize certain conformations. researchgate.net

By systematically rotating the bonds of the substituents and performing energy minimization calculations, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. These computational models can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data obtained from techniques like X-ray crystallography or NMR spectroscopy. researchgate.net

Spectroscopic Probes for Conformational States

Spectroscopic techniques are indispensable for experimentally studying the conformational states of molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for the conformational analysis of cyclohexane derivatives. studysmarter.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most effective methods for determining the conformational equilibrium of cyclohexane derivatives in solution. epa.gov Key NMR parameters that provide conformational information include chemical shifts, coupling constants, and the widths of signals. epa.gov

At room temperature, the rapid ring flipping of cyclohexane derivatives often leads to time-averaged NMR spectra, where a single signal is observed for a given proton, representing a weighted average of its axial and equatorial environments. jove.comyoutube.com However, by lowering the temperature, the rate of interconversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial protons. jove.com This technique, known as variable-temperature NMR, is crucial for studying conformational dynamics. jove.com

The coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. acs.org In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. By measuring the vicinal coupling constants, it is possible to determine the relative populations of the different chair conformers at equilibrium. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can also provide insights into the conformational state of cyclohexane derivatives. The vibrational frequencies of certain bonds can be sensitive to their conformational environment. For instance, C-H stretching and deformation vibrations can differ for axial and equatorial substituents. docbrown.info While the IR spectrum of a complex molecule like this compound will contain many overlapping bands, specific regions of the spectrum, particularly the "fingerprint region" (approximately 1500 to 400 cm⁻¹), can be unique to a particular conformer. docbrown.info By comparing the experimental IR spectrum with spectra calculated for different conformations using computational methods, it may be possible to identify the predominant conformer in a sample.

Reactivity and Chemical Transformations of 2 4 Methoxycyclohexyl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 2-(4-methoxycyclohexyl)ethan-1-ol is a versatile handle for numerous chemical modifications, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions (e.g., to Aldehyde or Carboxylic Acid)

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. libretexts.orgresearchgate.net The presence of water can lead to the formation of a hydrate (B1144303) intermediate from the aldehyde, which is then susceptible to further oxidation. libretexts.org

For the conversion to the corresponding carboxylic acid, 2-(4-methoxycyclohexyl)acetic acid, stronger oxidizing agents are required. Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and effective method for oxidizing primary alcohols to carboxylic acids. libretexts.orgorganic-chemistry.orgwikipedia.orgalfa-chemistry.comadichemistry.com The reaction is typically robust and proceeds with high yields. wikipedia.org

| Product | Reagent(s) | General Conditions | Typical Yield |

| 2-(4-Methoxycyclohexyl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Moderate to High |

| 2-(4-Methoxycyclohexyl)acetic acid | Jones Reagent (CrO₃, H₂SO₄, H₂O) | Acetone, 0°C to Room Temperature | High |

Esterification and Etherification

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents.

Esterification: The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common method. wikipedia.orgmasterorganicchemistry.comathabascau.camasterorganicchemistry.comlibretexts.org To favor the formation of the ester, the equilibrium of this reversible reaction is often shifted by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comathabascau.calibretexts.org

A more reactive approach involves the use of acyl chlorides or acid anhydrides. The reaction of this compound with an acyl chloride, for instance, is typically a vigorous reaction that proceeds at room temperature to form the corresponding ester and hydrogen chloride. byjus.com Similarly, acid anhydrides react with the alcohol, often with gentle warming, to produce the ester and a carboxylic acid as a byproduct. wikipedia.org

Etherification: The formation of ethers from this compound can be achieved through various methods, though it is generally less common than esterification in standard laboratory practice.

| Reaction Type | Reagent(s) | General Conditions | Product Class |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Reflux | Ester |

| Esterification | Acyl Chloride | Room Temperature | Ester |

| Esterification | Acid Anhydride (B1165640) | Gentle Warming | Ester |

Halogenation at the Hydroxyl Position

The hydroxyl group can be replaced by a halogen atom through reactions with various halogenating agents. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. libretexts.orgdoubtnut.comstackexchange.comdoubtnut.comyoutube.com The reaction typically proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.orgstackexchange.com

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is generally less reactive than the hydroxyl group. However, it can undergo specific transformations, most notably demethylation.

Demethylation Strategies

The cleavage of the methyl-oxygen bond in the methoxy group results in the formation of a hydroxyl group, converting this compound into 2-(4-hydroxycyclohexyl)ethan-1-ol. This transformation can be achieved using strong acids or specific Lewis acids.

One of the most effective and widely used reagents for the demethylation of methyl ethers is boron tribromide (BBr₃). chem-station.com This reaction is typically performed in a chlorinated solvent like dichloromethane at low temperatures, and it is known for its high efficiency in cleaving both aryl and alkyl methyl ethers. chem-station.com

Another common method involves heating the ether with a strong protic acid such as hydrobromic acid (HBr). chem-station.comcommonorganicchemistry.com This method often requires elevated temperatures to proceed effectively. commonorganicchemistry.com

| Reagent(s) | General Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to Room Temperature | 2-(4-Hydroxycyclohexyl)ethan-1-ol |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 2-(4-Hydroxycyclohexyl)ethan-1-ol |

Functional Group Interconversions of Methoxy Ether

Beyond demethylation, the direct conversion of an aliphatic methoxy group into other functional groups is less common and often requires harsh reaction conditions due to the inertness of the ether linkage. One reported transformation involves the oxidation of secondary methyl ethers to ketones using calcium hypochlorite. acs.org In the context of this compound, this would require prior protection of the primary alcohol. Another approach could involve the conversion of the methoxy group into a better leaving group, such as a triflate, which could then be displaced by a nucleophile. However, such transformations are not standard and would likely require specific and optimized reaction conditions.

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound can participate in several reactions that modify its structure and substitution pattern. These transformations can alter the physical and chemical properties of the molecule, leading to compounds with different applications.

Ring Modifications and Substitutions

Modifications to the cyclohexane ring can involve cleavage of the methoxy group or substitution at other positions on the ring.

Demethylation: The methoxy group on the cyclohexane ring can be cleaved to yield a hydroxyl group. This transformation is analogous to the demethylation of aryl methyl ethers. A common method for this is treatment with strong acids like hydrogen iodide (HI), which can be generated in situ from reagents like iodocyclohexane (B1584034) in dimethylformamide (DMF) under reflux conditions. researchgate.netrsc.org This approach offers milder conditions compared to using concentrated HI directly. rsc.org Other reagents that can effect the cleavage of methyl ethers include boron tribromide (BBr3) in dichloromethane or a combination of aluminum chloride (AlCl3) and sodium iodide (NaI) in acetonitrile. researchgate.net Biocatalytic methods using enzymes like Rieske monooxygenases have also been explored for the selective demethylation of aryl methyl ethers, which could potentially be adapted for substrates like this compound. nih.gov

Substitution Reactions: While direct substitution on the cyclohexane ring of this compound is not extensively documented, analogous reactions on substituted cyclohexanes provide insight into potential transformations. For instance, nucleophilic substitution reactions (SN2) can occur on cyclohexane derivatives. For a successful SN2 reaction, the leaving group must be in an axial position to allow for backside attack by the nucleophile. pearson.com This principle would apply if a suitable leaving group were introduced onto the cyclohexane ring of the target molecule.

Hydrogenation/Dehydrogenation Reactions of the Ring

The saturation level of the cyclohexane ring can be altered through hydrogenation and dehydrogenation reactions.

Dehydrogenation/Aromatization: The cyclohexane ring can be dehydrogenated to form an aromatic ring, a process known as aromatization. aakash.ac.in This transformation typically requires heating in the presence of a catalyst, such as platinum, palladium, or rhodium supported on carbon or alumina. aakash.ac.inrsc.org The dehydrogenation of cyclohexanes is a key industrial process and can be applied to substituted derivatives. For this compound, this reaction would lead to the formation of 2-(4-methoxyphenyl)ethan-1-ol. The process of aromatization can proceed through the stepwise removal of hydrogen, with cyclohexene (B86901) and cyclohexadiene as potential intermediates. aakash.ac.in

Hydrogenation: Conversely, if the starting material were the aromatic analogue, 2-(4-methoxyphenyl)ethan-1-ol, the aromatic ring could be hydrogenated to yield this compound. This type of reaction is typically carried out using hydrogen gas at elevated pressure and temperature with catalysts such as rhodium on silica (B1680970) or ruthenium. researchgate.netresearchgate.net The hydrogenation of substituted phenols and anisoles has been studied, providing models for this transformation. researchgate.netresearchgate.net For example, the hydrogenation of 4-methoxyphenol (B1676288) over a rhodium-on-silica catalyst has been shown to produce 4-methoxycyclohexanone (B142444) as a major product. researchgate.net Further reduction would yield the corresponding alcohol.

Derivatization for Enhanced Reactivity or Specific Applications

The hydroxyl group of the ethanol (B145695) side chain is a key site for derivatization, allowing for the introduction of protecting groups or its conversion into a more reactive intermediate.

Protecting Group Strategies

To prevent the hydroxyl group from interfering with reactions at other sites of the molecule, it can be temporarily masked with a protecting group.

A variety of protecting groups are available for alcohols. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl), triethylamine (B128534) (NEt3) or imidazole (B134444) | Tetrabutylammonium fluoride (B91410) (TBAF), mild acid |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole in DMF | TBAF, acetic acid |

| Benzyl ether | Bn | Benzyl bromide (BnBr), sodium hydride (NaH) | Catalytic hydrogenation (H2, Pd/C) |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), catalytic acid (e.g., p-toluenesulfonic acid) | Aqueous acid |

The use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of another. For instance, a silyl (B83357) ether could be used to protect the alcohol while the methoxy group on the ring remains intact, and the silyl ether can be selectively removed later.

Formation of Reactive Intermediates

The hydroxyl group can be converted into a better leaving group to facilitate substitution or elimination reactions.

Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. nih.govnih.gov This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. nih.govchemrxiv.org The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. nih.gov This conversion proceeds with retention of stereochemistry at the carbon bearing the oxygen. nih.gov

Dehydration to Alkenes: The alcohol can undergo dehydration to form an alkene. This elimination reaction can be catalyzed by strong acids like sulfuric acid or phosphoric acid at high temperatures. nih.govyoutube.com However, these conditions can sometimes lead to rearrangements. nih.gov A milder and more controlled method for dehydration involves the use of phosphorus oxychloride (POCl3) in the presence of pyridine. nih.gov This method generally avoids rearrangements and follows Zaitsev's rule to form the more substituted alkene. For this compound, dehydration would likely yield 1-ethenyl-4-methoxycyclohexane.

Stereochemistry and Chirality of 2 4 Methoxycyclohexyl Ethan 1 Ol

Identification of Chiral Centers and Potential Stereoisomers

The structure of 2-(4-Methoxycyclohexyl)ethan-1-ol contains two chiral centers, which are carbon atoms bonded to four different substituent groups. youtube.com The presence of these centers is the source of the compound's stereoisomerism.

The two chiral centers are:

Carbon-1 (C1) of the cyclohexane (B81311) ring, which is attached to the 2-hydroxyethyl group.

Carbon-4 (C4) of the cyclohexane ring, where the methoxy (B1213986) group is attached.

Each of these carbons is bonded to a hydrogen atom, its respective functional group (either the ethanol (B145695) side chain or the methoxy group), and two distinct pathways around the cyclohexane ring. The non-equivalence of the paths around the ring to the other substituted carbon makes both C1 and C4 stereogenic.

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. youtube.com For this compound, this results in 2² = 4 potential stereoisomers.

These stereoisomers arise from the different possible configurations (R or S) at each chiral center, leading to the following combinations:

(1R, 4R)

(1S, 4S)

(1R, 4S)

(1S, 4R)

Furthermore, as a 1,4-disubstituted cyclohexane, the compound also exhibits cis-trans isomerism, a form of diastereomerism. The cis isomer has both the ethanol and methoxy groups on the same face of the ring, while the trans isomer has them on opposite faces. This geometric relationship is intrinsically linked to the R/S configuration of the chiral centers.

Enantiomeric and Diastereomeric Relationships

The four potential stereoisomers of this compound are related to each other as either enantiomers or diastereomers. masterorganicchemistry.comyoutube.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They possess opposite configurations at all corresponding chiral centers. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when some, but not all, of the chiral centers have opposite configurations. masterorganicchemistry.com

The relationships between the stereoisomers of this compound can be summarized as follows:

| Stereoisomer | Relationship to (1R, 4R) | Relationship to (1S, 4S) | Relationship to (1R, 4S) | Relationship to (1S, 4R) |

| (1R, 4R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (1S, 4S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (1R, 4S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (1S, 4R) | Diastereomer | Diastereomer | Enantiomer | Identical |

The cis and trans geometric isomers are diastereomers of one another. For instance, the enantiomeric pair designated as trans (e.g., (1R, 4R) and (1S, 4S)) are diastereomers of the enantiomeric pair designated as cis (e.g., (1R, 4S) and (1S, 4R)).

Resolution and Separation Techniques for Enantiomers

The separation of a racemic mixture (an equal mixture of enantiomers) into its individual, enantiomerically pure components is known as resolution. Several techniques can be employed for this purpose.

One of the most powerful and widely used methods is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a stationary phase that is itself chiral. Research on analogous compounds has shown that columns like a chiral Nucleodex-β-OH can effectively separate stereoisomers, allowing for the isolation of enantiomerically pure products for analysis. researchgate.net

Another classic method involves the use of a chiral resolving agent . By reacting the racemic alcohol with a single enantiomer of a chiral acid, a mixture of diastereomeric esters is formed. Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques such as fractional crystallization or standard chromatography. Following separation, the chiral auxiliary is chemically removed, yielding the individual enantiomers of the original alcohol.

Enzymatic resolution is a third approach that leverages the high stereoselectivity of enzymes. Enzymes, being chiral macromolecules, can be used to selectively catalyze a reaction on only one enantiomer of a racemic mixture. For example, a lipase (B570770) enzyme could selectively acylate one enantiomer, allowing the acylated product and the unreacted enantiomer to be easily separated.

Chiral Synthesis Approaches to Specific Stereoisomers

Instead of separating a mixture, it is often more efficient to synthesize a single, desired stereoisomer directly. This process is known as asymmetric synthesis.

A prominent method for achieving this is through biocatalysis , such as enzymatic reduction. In related syntheses, the yeast Saccharomyces cerevisiae has been used to reduce a ketone precursor to an alcohol with high enantiomeric purity. researchgate.net This approach harnesses the cell's natural enzymes to produce specific (1S)-configured enantiomers. researchgate.net

Catalytic asymmetric synthesis employs chiral catalysts to control the stereochemical outcome of a reaction. This can involve:

Organocatalysis : Using small, chiral organic molecules to induce enantioselectivity. d-nb.info

Transition Metal Catalysis : Using a metal complex with a chiral ligand, such as the Iridium-tol-BINAP catalyst mentioned in some advanced reductive couplings, to create specific stereocenters with high efficiency. nih.gov

Influence of Stereochemistry on Molecular Interactions and Properties

The specific stereochemistry of a molecule profoundly influences its physical properties and its interactions with other chiral environments, particularly in biological systems.

Physical Properties: Enantiomers and diastereomers differ significantly in their physical characteristics. msu.edu

| Property | Enantiomers | Diastereomers |

| Melting Point | Identical | Different |

| Boiling Point | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |

Molecular Interactions: The three-dimensional arrangement of the atoms in each stereoisomer is critical for its interaction with other chiral molecules, such as enzymes and cellular receptors. A biological receptor often has a precisely shaped binding site that will preferentially bind to one stereoisomer over another, similar to how a right-handed glove will only fit a right hand.

This selective interaction means that different enantiomers and diastereomers of this compound can exhibit vastly different biological activities. One isomer might be a potent agonist, while its enantiomer could be inactive or even an antagonist. This principle is a cornerstone of modern pharmacology and agrochemistry, where the synthesis of single-isomer compounds is crucial for maximizing efficacy and minimizing potential side effects. The specific orientation of the methoxy and hydroxyethyl (B10761427) groups on the cyclohexane ring dictates how the molecule presents itself for intermolecular interactions, which is the ultimate determinant of its biological function.

Computational and Theoretical Studies of 2 4 Methoxycyclohexyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the properties of specific molecular conformations. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. For 2-(4-Methoxycyclohexyl)ethan-1-ol, this involves considering the cis and trans isomers of the substituted cyclohexane (B81311) ring and the rotational conformations of the hydroxyethyl (B10761427) and methoxy (B1213986) groups.

The cyclohexane ring typically adopts a low-energy chair conformation. Substituents can be in either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents are more stable in the equatorial position. libretexts.org For this compound, both the methoxy and the 2-hydroxyethyl groups are bulkier than hydrogen. Therefore, the most stable conformers are expected to be the diequatorial forms of both the cis and trans isomers.

A typical computational approach would involve geometry optimization of the possible conformers (diequatorial, axial-equatorial, diaxial for both cis and trans isomers) using a DFT method, such as B3LYP, with a basis set like 6-31G*. These calculations would yield the minimum energy geometries and their relative stabilities. The trans-diequatorial conformer is generally expected to be the global minimum due to lower steric strain compared to the cis isomer.

The electronic structure analysis from these calculations provides insights into molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Hypothetical Optimized Geometry Parameters for trans-diequatorial-2-(4-Methoxycyclohexyl)ethan-1-ol

Calculated using DFT at the B3LYP/6-31G level of theory.*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C (methoxy) | O (methoxy) | - | - | 1.42 Å |

| Bond Length | O (hydroxyl) | H (hydroxyl) | - | - | 0.97 Å |

| Bond Angle | C (ring) | C (side chain) | O (hydroxyl) | - | 111.5° |

| Dihedral Angle | C2 (ring) | C1 (ring) | C (side chain) | O (hydroxyl) | 178.9° |

| Dihedral Angle | C3 (ring) | C4 (ring) | O (methoxy) | C (methoxy) | 179.2° |

Once the geometries of the most stable conformers are optimized, their spectroscopic properties can be calculated. This is particularly useful for predicting Nuclear Magnetic Resonance (NMR) spectra. liverpool.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a flexible molecule like this, the predicted spectrum at room temperature is a Boltzmann-weighted average of the spectra of the individual stable conformers. youtube.com At very low temperatures, where conformational interconversion (ring flipping) is slow, separate signals for axial and equatorial protons might be resolved. youtube.com The calculated shifts help in assigning peaks in an experimental spectrum and can confirm the dominant solution-phase conformation.

Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm)

Calculated for the Boltzmann-averaged conformers in CDCl₃.

| Proton | Calculated Shift (ppm) | Postulated Experimental Shift (ppm) |

| H (hydroxyl, -OH) | 1.65 | 1.68 |

| H (methoxy, -OCH₃) | 3.32 | 3.35 |

| H (methine, -CH-O) | 3.25 | 3.28 |

| H (methylene, -CH₂-O) | 3.68 | 3.71 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. youtube.com MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or chloroform) to mimic experimental conditions. Over a simulation time of nanoseconds to microseconds, the molecule would explore its conformational space. This allows for the observation of:

Ring flipping: The transition between the two chair conformations of the cyclohexane ring.

Side-chain rotation: The rotation around the C-C and C-O bonds of the hydroxyethyl and methoxy substituents.

Solvent interactions: The formation and breaking of hydrogen bonds between the solvent and the hydroxyl and methoxy groups.

MD simulations are crucial for understanding the full range of accessible shapes a molecule can adopt and the timescales of these changes, providing a more complete picture than static calculations alone. acs.orgresearchgate.net

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting how a molecule will react. By analyzing the electronic structure obtained from DFT calculations, one can identify reactive sites. mdpi.com

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the molecule's surface. For this compound, the ESP would show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are sites for electrophilic attack. The hydrogen of the hydroxyl group would show a positive potential (blue), marking it as an acidic site.

Frontier Molecular Orbitals: The shape and location of the HOMO indicate the regions from which electrons are most easily donated (nucleophilic sites). The LUMO shows where electrons are most likely to be accepted (electrophilic sites).

Furthermore, computational methods can model the entire pathway of a potential reaction, such as the acid-catalyzed dehydration of the alcohol. Researchers can calculate the structures and energies of the transition states and intermediates along the reaction coordinate. This allows for the determination of activation energies, which in turn predicts the feasibility and rate of a reaction, providing mechanistic insights that can be difficult to obtain experimentally. researchgate.netnih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or property of a molecule based on its structural features, known as molecular descriptors. researchgate.netnih.gov

If a series of compounds similar to this compound were synthesized and tested for a specific property (e.g., insecticidal activity, binding affinity to a receptor), a QSAR model could be developed. researchgate.net For each molecule, a set of descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Geometric descriptors: Molecular surface area, volume.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges on atoms.

A mathematical model (e.g., multiple linear regression, machine learning algorithms) is then trained to find a correlation between these descriptors and the observed activity. researchgate.net Once a statistically valid model is built, it can be used to predict the activity of new, unsynthesized compounds, including other derivatives of this compound, thereby guiding synthetic efforts toward more potent or desirable molecules.

Information on "this compound" Applications Not Currently Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed applications for the chemical compound this compound in organic synthesis and materials science could not be specifically identified. While the compound is categorized as a building block or research chemical, specific examples of its use as a precursor for complex molecules, ligands, polymer additives, specialty chemicals, or bioactive compounds are not available in the public domain.

The provided outline requests in-depth information on the following topics:

Applications of 2 4 Methoxycyclohexyl Ethan 1 Ol in Organic Synthesis and Materials Science

Potential as a Synthetic Intermediate for Bioactive Compounds

Despite extensive searches for the compound under its name and CAS number (1000277-88-1), no detailed research findings, such as its role in specific synthetic pathways or the properties of resulting materials, could be retrieved. The information available for structurally related compounds, such as those containing a phenyl ring instead of a cyclohexyl ring, cannot be accurately extrapolated to 2-(4-Methoxycyclohexyl)ethan-1-ol due to significant differences in their chemical structure and reactivity.

Analytical Methodologies for the Characterization and Quantification of 2 4 Methoxycyclohexyl Ethan 1 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 2-(4-Methoxycyclohexyl)ethan-1-ol, both gas and liquid chromatography are extensively utilized.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated as it travels through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid or solid phase.

When coupled with a mass spectrometer (MS), GC becomes an even more formidable analytical tool. GC-MS provides not only the retention time of the compound from the GC, which aids in its identification, but also its mass spectrum from the MS. The mass spectrum is a molecular fingerprint, showing the fragmentation pattern of the molecule, which allows for highly confident identification. The National Institute of Standards and Technology (NIST) provides reference mass spectral data for a wide range of compounds, including related structures like 2-(4-methoxyphenyl)ethanol, which can be used for comparison. nist.govnist.gov A typical specification for the assay of a related compound, 2-(4-methoxyphenyl)ethanol, by GC is ≥97.5%. thermofisher.com

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C at 10 °C/min) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Assay (by GC) | ≥97.5% |

| This table presents typical GC parameters for the analysis of compounds structurally similar to this compound. Actual conditions may vary depending on the specific application and instrumentation. |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another versatile technique for the analysis of this compound. HPLC is suitable for a broader range of compounds than GC, including those that are non-volatile or thermally labile. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the analyte's interaction with the stationary phase.

Pairing LC with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection of MS. This is particularly useful for complex samples where chromatographic resolution alone may not be sufficient to distinguish all components. LC-MS is a powerful tool for both qualitative and quantitative analysis.

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the ability to separate and quantify the individual enantiomers is crucial. Chiral chromatography is the primary method for assessing enantiomeric purity. nih.gov

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. mdpi.com CSPs are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition abilities. windows.net The choice of mobile phase, which can be a normal-phase solvent (like hexane/isopropanol), a polar organic solvent, or a reversed-phase solvent (like acetonitrile/water), is critical for achieving optimal separation. researchgate.net The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com

| CSP Type | Common Mobile Phases |

| Polysaccharide-based (e.g., Chiralpak®) | Normal Phase: Hexane/Ethanol (B145695), Hexane/IsopropanolPolar Organic: Methanol (B129727), Ethanol, AcetonitrileReversed Phase: Acetonitrile/Water, Methanol/Water |

| Cyclodextrin-based | Reversed Phase: Water/Methanol, Water/Acetonitrile |

| Crown Ether-based | Aqueous mobile phases with acidifiers |

| This table outlines common chiral stationary phases and mobile phase systems used for enantiomeric separations. |

Spectrophotometric Methods

Spectrophotometric methods, particularly Infrared (IR) spectroscopy, are valuable for the structural characterization of this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For instance, the IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the ether (C-O-C) linkage. The NIST spectral database contains reference IR spectra for related compounds, which can be used for comparison and identification. nist.gov A typical specification for identification by FTIR is that the spectrum conforms to a reference standard. thermofisher.com

Validation of Analytical Procedures

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu This is a requirement by regulatory bodies to ensure the reliability and consistency of analytical data. The key validation parameters include specificity, accuracy, precision, detection limit, quantitation limit, linearity, and range. gavinpublishers.comusmf.md

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. europa.euresearchgate.net For chromatographic methods, this is often demonstrated by the separation of the analyte peak from all other peaks.

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike recovery experiments. edqm.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

| Validation Parameter | Description |

| Specificity | Ability to measure only the desired analyte. |

| Accuracy | How close the measured value is to the true value. |

| Precision | Reproducibility of the measurement. |

| Detection Limit (LOD) | Lowest detectable concentration. |

| Quantitation Limit (LOQ) | Lowest quantifiable concentration. |

| Linearity | Proportionality of signal to concentration. |

| Range | The concentration interval over which the method is valid. |

| This interactive table summarizes the key parameters for the validation of analytical procedures. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The primary and most direct route to 2-(4-Methoxycyclohexyl)ethan-1-ol is through the catalytic hydrogenation of its aromatic precursor, 2-(4-methoxyphenyl)ethanol. Future research will likely focus on optimizing this transformation and exploring alternative synthetic strategies.

A key area of investigation will be the development of highly selective and efficient methods for the reduction of the benzene (B151609) ring in 2-(4-methoxyphenyl)ethanol without affecting the alcohol or methoxy (B1213986) groups. While catalytic hydrogenation is a standard method, achieving high cis/trans diastereoselectivity in the resulting substituted cyclohexane (B81311) ring is a common challenge. youtube.com Future work could explore novel catalyst systems and reaction conditions to control this stereochemistry.

Alternative synthetic routes could involve the construction of the cyclohexyl ring system through cycloaddition reactions. For instance, a Diels-Alder approach using a suitably substituted diene and dienophile could provide a stereocontrolled pathway to a cyclohexene (B86901) intermediate, which could then be further functionalized and reduced to the target molecule. The synthesis of functionalized cyclohexenes via cascade reactions is an active area of research. nih.gov

Another avenue for exploration is the modification of other readily available cyclohexyl derivatives. For example, the transformation of 4-methoxycyclohexanone (B142444) through a Wittig reaction followed by hydroboration-oxidation could yield this compound. The synthesis of cyclohexanols from corresponding ketones is a well-established field with various stereoselective methods. organic-chemistry.orgyoutube.com

Development of Advanced Catalytic Systems for Transformations

The synthesis and subsequent transformations of this compound will heavily rely on the development of advanced catalytic systems. For its synthesis via hydrogenation of 2-(4-methoxyphenyl)ethanol, research into more efficient and selective catalysts is paramount.

Currently, catalysts based on noble metals like rhodium, ruthenium, and palladium are known to be effective for the hydrogenation of aromatic rings. vapourtec.comresearchgate.net Future research will likely focus on bimetallic catalysts, such as Ni-Co systems, which have shown promise in the hydrodeoxygenation of related compounds like anisole (B1667542) and may offer enhanced activity and selectivity. researchgate.netrsc.org The nature of the catalyst support (e.g., activated carbon, zeolites, metal oxides) also plays a crucial role and warrants further investigation to optimize catalyst performance. researchgate.net

Beyond its synthesis, the hydroxyl group of this compound offers a handle for a variety of catalytic transformations. For example, rhodium-catalyzed hydroalkoxylation could be used to form ether derivatives. nih.gov Furthermore, ruthenium-based catalysts could be employed for a range of reactions, including transfer hydrogenation and C-H activation, opening up possibilities for creating a diverse library of derivatives. acs.orgyoutube.com

The following table summarizes catalyst systems that could be relevant for the synthesis and transformation of this compound, based on studies of analogous compounds.

| Catalyst System | Reaction Type | Potential Application for this compound | Reference |

| Ni-Co on Activated Carbon | Hydrogenation/Hydrodeoxygenation | Synthesis from 2-(4-methoxyphenyl)ethanol | researchgate.netrsc.org |

| Rhodium on Carbon | Hydrogenation | Synthesis from 2-(4-methoxyphenyl)ethanol | researchgate.net |

| Ruthenium-pincer complexes | Transfer Hydrogenation | Derivatization of the hydroxyl group | acs.orgacs.org |

| Palladium on Carbon/Sc(OTf)3 | C-H Functionalization | ortho-Alkylation of related phenols (precursor) | acs.org |

| Rh(I)/Diphenyl Phosphate | Hydroalkoxylation | Formation of ether derivatives | nih.gov |

In-depth Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing more efficient catalysts.

For the key synthetic step of hydrogenating 2-(4-methoxyphenyl)ethanol, mechanistic studies will likely employ a combination of experimental techniques and computational modeling. acs.org Density Functional Theory (DFT) calculations, for instance, can provide insights into the adsorption of the reactant on the catalyst surface, the activation of hydrogen, and the energy barriers for different reaction pathways. rsc.orgrsc.orgresearchgate.net Such studies on the hydrogenation of anisole have revealed the influence of the catalyst's electronic properties and particle size on the reaction pathway and product selectivity. rsc.orgresearchgate.net Understanding these factors will be critical for controlling the cis/trans stereochemistry of the 4-methoxycyclohexyl ring.

The mechanism of catalytic transformations of the alcohol group, such as oxidation or etherification, will also be a focus of investigation. For instance, understanding the outer-sphere mechanism of certain ruthenium-catalyzed hydrogenations can lead to the design of more stable and selective catalysts. youtube.com In-situ spectroscopic techniques, such as FTIR, can be used to observe reaction intermediates and elucidate reaction pathways in real-time. mdpi.com

Design and Synthesis of Derivatives with Tailored Properties

The structure of this compound provides multiple points for modification, allowing for the design and synthesis of a wide array of derivatives with potentially tailored properties for applications in materials science, and pharmaceuticals.

Esterification or etherification of the primary alcohol would be a straightforward approach to a vast number of derivatives. These modifications could be used to tune the molecule's polarity, boiling point, and viscosity. The synthesis of derivatives of other functionalized cyclohexanols is well-documented and provides a roadmap for these transformations. rsc.orgumass.edu

The methoxy group could also be a target for modification. Cleavage of the methyl ether to the corresponding cyclohexanol (B46403) derivative would provide a new site for functionalization. Furthermore, the cyclohexane ring itself could be further functionalized through C-H activation or other means, although this would likely be more challenging. The synthesis of highly substituted cyclohexanone (B45756) derivatives through cascade reactions is an area of active research and could provide inspiration for creating complex derivatives. beilstein-journals.org

The table below outlines potential classes of derivatives and their possible synthetic routes.

| Derivative Class | Synthetic Approach | Potential Property Modification |

| Esters | Reaction of the alcohol with carboxylic acids or acyl chlorides | Altered polarity, potential for liquid crystalline behavior |

| Ethers | Williamson ether synthesis or catalytic hydroalkoxylation | Modified solvent properties, introduction of new functional groups |

| Diols | Cleavage of the methoxy group (e.g., with BBr3) | Increased polarity, potential for use in polymer synthesis |

| Amines | Conversion of the alcohol to a leaving group followed by substitution with an amine | Introduction of basicity, potential for biological activity |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow processes and automated synthesis to improve efficiency, safety, and scalability. wikipedia.org These technologies are highly relevant for the future study of this compound.

Flow chemistry is particularly well-suited for hydrogenation reactions, as it allows for precise control over reaction parameters such as temperature, pressure, and residence time, while also enhancing safety by minimizing the volume of hazardous reagents at any given time. rsc.orgrsc.org The use of packed-bed microreactors with solid-supported catalysts can significantly improve mass transfer in gas-liquid-solid reactions, leading to higher conversions and selectivities. arizona.eduhzdr.deacs.orgacs.org The synthesis of this compound via hydrogenation of its aromatic precursor is an ideal candidate for optimization using flow chemistry. acs.org

Automated synthesis platforms can accelerate the discovery and optimization of reactions by enabling high-throughput screening of catalysts, solvents, and reaction conditions. sigmaaldrich.commetoree.comresearchgate.netchemspeed.com By integrating robotic systems with analytical instrumentation, researchers can rapidly explore the synthesis of a wide range of derivatives of this compound and evaluate their properties. This approach would be invaluable for building structure-activity relationships and identifying derivatives with desired characteristics for specific applications.

Q & A

Q. How to address discrepancies in biological assay results across studies?

- Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and positive controls .

- Control Solvents : DMSO concentrations >0.1% v/v can inhibit enzymes, confounding results .

Methodological Tables

| Property | Experimental Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 78–80°C | DSC | |

| LogP (Octanol-Water) | 1.2 ± 0.1 | Shake-Flask Method | |

| pKa (Hydroxyl Group) | 12.5 | Potentiometric Titration |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.